molecular formula C11H16N2O2 B2741955 N-cyclohexyl-5-methyl-1,2-oxazole-4-carboxamide CAS No. 551920-81-1

N-cyclohexyl-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2741955
CAS No.: 551920-81-1
M. Wt: 208.261
InChI Key: CLGIQVNBJWCESK-UHFFFAOYSA-N
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Description

“N-cyclohexyl-5-methyl-4-isoxazolecarboxamide” is a chemical compound with the molecular formula C11H16N2O2. It is a type of isoxazole, which is a five-membered heterocyclic compound commonly found in many commercially available drugs .


Molecular Structure Analysis

The molecular structure of “N-cyclohexyl-5-methyl-4-isoxazolecarboxamide” includes an isoxazole ring, which is a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades. One common reaction involving isoxazoles is the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives, which is regioselective and leads to the formation of the 5-substituted amino-isoxazole or the 4-substituted methoxycarbonyl-isoxazole derivatives .

Scientific Research Applications

Synthesis and Characterization

  • A study by McLaughlin et al. (2016) identifies N-cyclohexyl-5-methyl-4-isoxazolecarboxamide as a 'research chemical'. The study focuses on the synthesis and analytical characterization, including chromatographic and spectroscopic analysis, of this compound. The research highlights its relevance in the field of synthetic chemistry and the importance of correct identification of such chemicals (McLaughlin et al., 2016).

Metabolism and Stability

  • Franz et al. (2017) explored the in vitro metabolism and thermal stability of N-cyclohexyl-5-methyl-4-isoxazolecarboxamide. The study provides insights into the biotransformation and metabolic patterns of the compound, which are crucial for understanding its behavior in biological systems (Franz et al., 2017).

Biochemical Pharmacology

  • Research by Knecht and Löffler (1998) discusses the inhibitory effects of similar isoxazole derivatives on mitochondrial dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis. This study contributes to understanding the biochemical interactions and potential therapeutic applications of isoxazole compounds (Knecht & Löffler, 1998).

Microwave Irradiation in Synthesis

  • A method for synthesizing isoxazolo[5,4-d]pyrimidin-4(5H)-ones, which are structurally related to N-cyclohexyl-5-methyl-4-isoxazolecarboxamide, was developed by Davoodnia et al. (2008). This research demonstrates the efficiency of microwave irradiation in the synthesis of complex organic compounds (Davoodnia et al., 2008).

Therapeutic Research

  • The compound's relevance in medicinal chemistry is highlighted by Stevens et al. (1984), who discuss the synthesis and chemistry of imidazotetrazines, a class of compounds with potential antitumor properties, which are structurally related to N-cyclohexyl-5-methyl-4-isoxazolecarboxamide (Stevens et al., 1984).

Catalysis and Hydrogenation

  • Wang et al. (2011) describe the use of catalysts for selective hydrogenation of phenol to cyclohexanone, a process relevant to the chemical industry. Though not directly involving N-cyclohexyl-5-methyl-4-isoxazolecarboxamide, this research provides context for the type of reactions where similar compounds might be used (Wang et al., 2011).

Drug Synthesis and Characterization

  • Several studies, such as those by Vedejs and Kongkittingam (2000), Jackson et al. (2012), and Lang et al. (1999), focus on the synthesis and characterization of various compounds related to N-cyclohexyl-5-methyl-4-isoxazolecarboxamide. These studies contribute to the broader field of drug development and chemical synthesis (Vedejs & Kongkittingam, 2000); (Jackson et al., 2012); (Lang et al., 1999).

Gene Expression Regulation

  • Gottesfeld et al. (1997) explore the potential of small molecules, including those similar to N-cyclohexyl-5-methyl-4-isoxazolecarboxamide, to target specific DNA sequences and control gene expression. This research has implications for therapeutic applications and gene therapy (Gottesfeld et al., 1997).

Other Applications

  • Additional studies delve into various aspects of organic synthesis, medicinal chemistry, and biological applications of compounds related to N-cyclohexyl-5-methyl-4-isoxazolecarboxamide. These include the synthesis of guanosine derivatives (Yamazaki et al., 1976), development of cyclic dipeptidyl ureas (Sañudo et al., 2006), and research on selective antagonists (Kwon et al., 2010) (Yamazaki et al., 1976); (Sañudo et al., 2006); (Kwon et al., 2010).

Future Directions

The future directions in the field of isoxazole derivatives involve the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This includes the development of eco-friendly synthetic strategies and the exploration of metal-free synthetic routes .

Properties

IUPAC Name

N-cyclohexyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8-10(7-12-15-8)11(14)13-9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGIQVNBJWCESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818684
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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